molecular formula C6H14O3 B8660576 2-(3-Hydroxypropoxy)propan-1-ol CAS No. 139720-98-2

2-(3-Hydroxypropoxy)propan-1-ol

Cat. No.: B8660576
CAS No.: 139720-98-2
M. Wt: 134.17 g/mol
InChI Key: PEMZXAMXLONKKE-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropoxy)propan-1-ol is a chemical linker consisting of a central propane core and two terminal primary hydroxyl groups, separated by partial PEG-like (polyethylene glycol) chains . This structure is characteristic of a class of compounds known as dipropylene glycols, which are generally colorless liquids with high boiling points and low toxicity . The defining feature of this reagent is its pair of hydroxyl groups, which enable further chemical derivatization, allowing researchers to incorporate the molecule as a spacer or tether in synthetic schemes . The partial PEG chain within its structure serves to significantly increase the water solubility of conjugate compounds in aqueous media, making it a valuable tool for modifying the physicochemical properties of target molecules . In scientific research, this diol finds potential application as a building block for the synthesis of more complex molecular architectures, including polymers . It can function as a monomer or initiator in polyurethane formulations, contributing to the formation of adhesives and coatings . Its solvent properties and low toxicity profile also make it a candidate for use in specialty formulations, such as in inks or as a component in industrial chemical reactions . The compound exerts its primary function through its hydroxyl groups, which can participate in hydrogen bonding to improve solubility and stability, and can be reacted to form other functional groups like esters or ethers . ATTENTION: This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet for proper handling and disposal information.

Properties

CAS No.

139720-98-2

Molecular Formula

C6H14O3

Molecular Weight

134.17 g/mol

IUPAC Name

2-(3-hydroxypropoxy)propan-1-ol

InChI

InChI=1S/C6H14O3/c1-6(5-8)9-4-2-3-7/h6-8H,2-5H2,1H3

InChI Key

PEMZXAMXLONKKE-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OCCCO

Origin of Product

United States

Comparison with Similar Compounds

Simple Alcohols: Propan-1-ol (n-Propanol)

  • Structure : A primary alcohol (CH₃CH₂CH₂OH) lacking ether or additional hydroxyl groups.
  • Physical Properties : Lower molecular weight (60.10 g/mol), boiling point ~97°C, and high flammability (Flash Point: 15°C) .
  • Safety : Classified as highly flammable (H225) and toxic to eyes (H318) .
  • Applications : Industrial solvent, disinfectant, and fuel additive.
  • Key Difference : The absence of ether linkages and a single hydroxyl group limit its versatility compared to 2-(3-hydroxypropoxy)propan-1-ol.

Amino Alcohols: 3-(Diethylamino)-2,2-dimethyl-propan-1-ol

  • Structure: Contains a tertiary amine and dimethyl groups (C₉H₂₁NO).
  • Physical Properties : Higher density (0.875 g/cm³), elevated flash point (73.9°C), and molar mass 159.27 g/mol .
  • Applications : Intermediate in surfactants or pharmaceuticals.
  • Key Difference: The amino group introduces basicity, altering reactivity and applications compared to the neutral ether-alcohol.

Glycol Derivatives: Tripropylene Glycol (2-(2-(2-Hydroxypropoxy)propoxy)propanol)

  • Structure : A triether-alcohol (C₉H₂₀O₄) with three ether linkages and three hydroxyl groups .
  • Physical Properties : Higher molecular weight (192.25 g/mol), fully water-soluble, and high boiling point.
  • Applications : Solvent in cosmetics, inks, and resins due to its hygroscopicity and stability .
  • Key Difference : Increased ether linkages enhance solubility and reduce volatility relative to 2-(3-hydroxypropoxy)propan-1-ol.

Phenolic Ethers: 3-(2,3-Dimethylphenoxy)propan-1-ol

  • Structure: Phenolic ether with dimethyl substituents (C₁₁H₁₆O₂).
  • Synthesis: Produced via nucleophilic substitution between 2,3-dimethylphenol and 3-bromopropanol .
  • Applications: Potential pharmacological agent (e.g., PPARα/γ agonist in drug discovery) .
  • Key Difference : The aromatic ring introduces UV stability and distinct reactivity for pharmaceutical applications.

Fragrance Alcohols: 2,2-Dimethyl-3-(3-tolyl)propan-1-ol

  • Structure : Contains a tolyl group (C₁₂H₁₈O) for aromatic character.
  • Safety : Regulated by IFRA standards for use in fragrances, with strict concentration limits .
  • Applications: Fragrance ingredient with woody or floral notes.
  • Key Difference: The hydrophobic tolyl group reduces water solubility, limiting use to non-polar formulations.

PEGylated Derivatives: 3-[2-[2-(3-Hydroxypropoxy)ethoxy]ethoxy]propan-1-ol

  • Structure : Extended PEG chain (C₁₀H₂₂O₅) with three ether linkages.
  • Physical Properties : Higher molecular weight (222.28 g/mol) and enhanced solubility in aqueous and organic phases .
  • Applications : Used in PROTACs (proteolysis-targeting chimeras) for drug development .
  • Key Difference : Extended PEG chain improves biocompatibility and pharmacokinetics.

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Flash Point (°C)
2-(3-Hydroxypropoxy)propan-1-ol C₆H₁₄O₃ 134.17 Ether, 2 -OH Not Reported
Propan-1-ol C₃H₈O 60.10 1 -OH 15
Tripropylene Glycol C₉H₂₀O₄ 192.25 3 Ethers, 3 -OH >100
3-(Diethylamino)-2,2-dimethyl-propan-1-ol C₉H₂₁NO 159.27 Amine, 1 -OH 73.9

Q & A

Q. What are the recommended methods for synthesizing 2-(3-Hydroxypropoxy)propan-1-ol (tripropylene glycol) with high purity?

Synthesis typically involves stepwise etherification of propylene glycol or controlled condensation of propylene oxide. For high-purity yields:

  • Use acid catalysts (e.g., sulfuric acid) under controlled temperature (80–120°C) to minimize side reactions.
  • Purify via fractional distillation under reduced pressure (1–5 mmHg) to isolate the tripropylene glycol fraction.
  • Validate purity using gas chromatography (GC) with flame ionization detection (FID), targeting >99% purity .

Q. How should researchers characterize the structural and physicochemical properties of 2-(3-Hydroxypropoxy)propan-1-ol?

Key techniques include:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to confirm hydroxyl (-OH) and ether (-O-) linkages. Peaks at δ 3.4–3.8 ppm (methylene protons adjacent to oxygen) and δ 1.2–1.5 ppm (methyl groups) are diagnostic .
  • FTIR : Identify O-H stretching (3200–3600 cm1^{-1}) and C-O-C asymmetric vibrations (1100–1250 cm1^{-1}).
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine glass transition (TgT_g) and decomposition temperatures .

Q. What safety protocols are critical when handling 2-(3-Hydroxypropoxy)propan-1-ol in laboratory settings?

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Ensure ventilation to prevent vapor accumulation (flash point: ~160°C).
  • Store in airtight containers away from oxidizers. Emergency rinsing protocols for spills should follow OSHA guidelines .

Advanced Research Questions

Q. How can thermodynamic models predict the phase behavior of 2-(3-Hydroxypropoxy)propan-1-ol in mixed solvent systems?

Local composition models (e.g., NRTL, UNIQUAC) are effective for modeling activity coefficients in binary or ternary mixtures. Key steps:

  • Determine interaction parameters (τij\tau_{ij}) via vapor-liquid equilibrium (VLE) experiments.
  • Apply the Wilson equation for systems with limited miscibility, adjusting nonrandomness parameters (α12\alpha_{12}) to match experimental data .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in 2-(3-Hydroxypropoxy)propan-1-ol?

  • HPLC-MS : Use a C18 column with electrospray ionization (ESI) to detect oligomers (e.g., dipropylene glycol) at ppm levels. Mobile phase: acetonitrile/water (70:30) with 0.1% formic acid.
  • Headspace GC-MS : Identify volatile impurities (e.g., residual propylene oxide) with detection limits <0.1% .

Q. How does the molecular structure of 2-(3-Hydroxypropoxy)propan-1-ol influence its solvent properties in polymer synthesis?

  • The hydroxyl groups enable hydrogen bonding, enhancing compatibility with polar polymers (e.g., polyurethanes).
  • Ether linkages improve flexibility and reduce crystallinity in polymer matrices. Applications include crosslinking agents for epoxy resins and plasticizers for cellulose derivatives .

Q. What role does 2-(3-Hydroxypropoxy)propan-1-ol play in PROTACs (Proteolysis-Targeting Chimeras) development?

  • As a hydrophilic linker, it balances solubility and bioavailability in E3 ligase ligand conjugates.
  • Optimize linker length by adjusting propylene glycol repeat units to enhance target protein degradation efficiency .

Contradictions and Resolutions

Q. How should researchers address discrepancies in reported solubility data for 2-(3-Hydroxypropoxy)propan-1-ol?

  • Re-evaluate experimental conditions (temperature, pH) and purity grades.
  • Use Hansen solubility parameters (δD,δP,δH\delta_D, \delta_P, \delta_H) to predict miscibility with solvents like water, ethanol, or toluene .

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